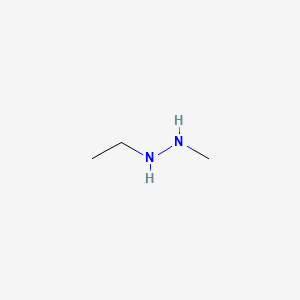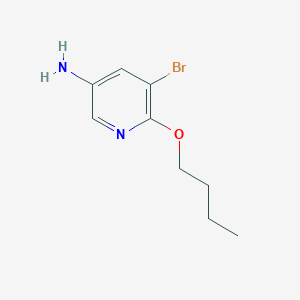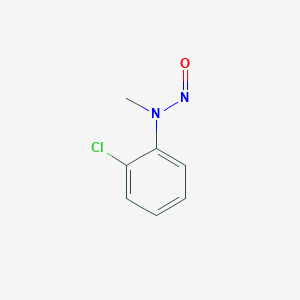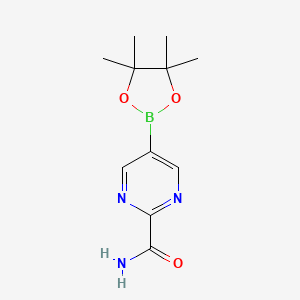
1-Ethyl-2-methylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-methylhydrazine is an organic compound with the molecular formula C₃H₁₀N₂ It is a derivative of hydrazine, characterized by the presence of an ethyl group and a methyl group attached to the nitrogen atoms
Métodos De Preparación
The synthesis of 1-ethyl-2-methylhydrazine typically involves the reaction of ethylhydrazine with methyl iodide under controlled conditions. The reaction proceeds as follows:
[ \text{C}_2\text{H}_5\text{NHNH}_2 + \text{CH}_3\text{I} \rightarrow \text{C}_2\text{H}_5\text{NHNHCH}_3 + \text{HI} ]
In industrial settings, the production of this compound may involve more complex processes, including the use of catalysts and specific reaction conditions to optimize yield and purity.
Análisis De Reacciones Químicas
1-Ethyl-2-methylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrogen oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into simpler hydrazine derivatives. Sodium borohydride is often used as a reducing agent.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through reactions with appropriate reagents. For example, halogenation can introduce halogen atoms into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Ethyl-2-methylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism by which 1-ethyl-2-methylhydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, it may participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
1-Ethyl-2-methylhydrazine can be compared with other hydrazine derivatives, such as:
1,1-Dimethylhydrazine: Similar in structure but with two methyl groups instead of an ethyl and a methyl group.
1-Ethylhydrazine: Lacks the additional methyl group present in this compound.
2-Methylhydrazine: Contains only a methyl group attached to the nitrogen atom.
The uniqueness of this compound lies in its specific combination of ethyl and methyl groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
18247-19-3 |
|---|---|
Fórmula molecular |
C3H10N2 |
Peso molecular |
74.13 g/mol |
Nombre IUPAC |
1-ethyl-2-methylhydrazine |
InChI |
InChI=1S/C3H10N2/c1-3-5-4-2/h4-5H,3H2,1-2H3 |
Clave InChI |
PFJOTFSIBVZGPK-UHFFFAOYSA-N |
SMILES canónico |
CCNNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptan-4-yl)aceticacid](/img/structure/B15308896.png)
![3-((Benzyloxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15308897.png)


![Methyl[(2,3,4-trimethoxyphenyl)methyl]aminehydrochloride](/img/structure/B15308916.png)






![N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]propanamide](/img/structure/B15308995.png)

